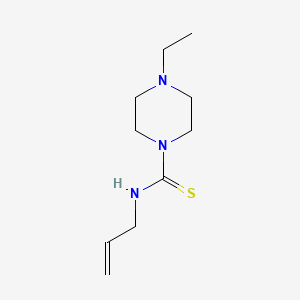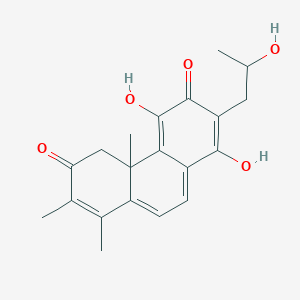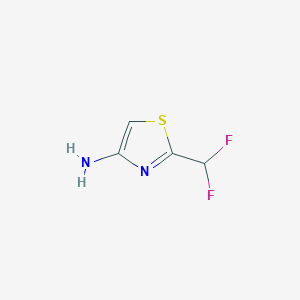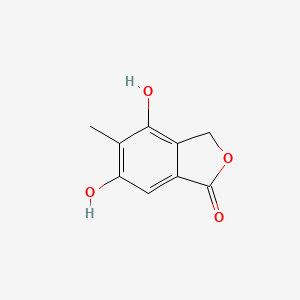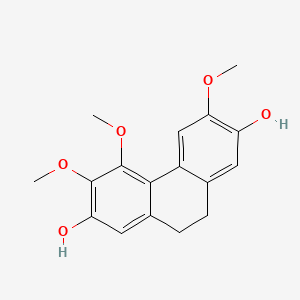![molecular formula C13H9ClN2OS B13953374 (6E)-6-[(4-Chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 1173927-13-3](/img/structure/B13953374.png)
(6E)-6-[(4-Chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-(4-Chlorobenzylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that features a thiazolopyrimidine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(4-Chlorobenzylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the condensation of 4-chlorobenzaldehyde with 6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-6-(4-Chlorobenzylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiazolopyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of (E)-6-(4-Chlorobenzylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroanilines: These compounds share a similar aromatic structure with chlorine substituents.
Thiazolopyrimidines: Compounds with a similar core structure but different substituents.
Uniqueness
(E)-6-(4-Chlorobenzylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific combination of a thiazolopyrimidine core with a chlorobenzylidene substituent, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1173927-13-3 |
|---|---|
Molekularformel |
C13H9ClN2OS |
Molekulargewicht |
276.74 g/mol |
IUPAC-Name |
(6E)-6-[(4-chlorophenyl)methylidene]-7H-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C13H9ClN2OS/c14-11-3-1-9(2-4-11)7-10-8-15-13-16(12(10)17)5-6-18-13/h1-7H,8H2/b10-7+ |
InChI-Schlüssel |
UPTRIQSXJZGJTG-JXMROGBWSA-N |
Isomerische SMILES |
C1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)N3C=CSC3=N1 |
Kanonische SMILES |
C1C(=CC2=CC=C(C=C2)Cl)C(=O)N3C=CSC3=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


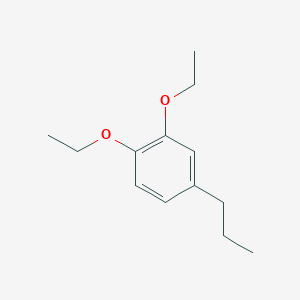

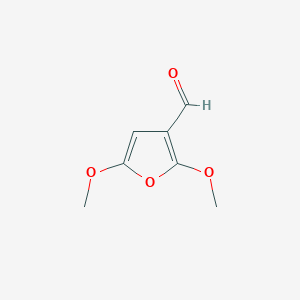
![tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13953318.png)


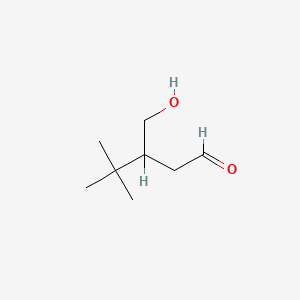
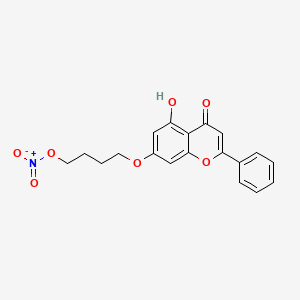
![1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]-](/img/structure/B13953353.png)
